molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

Cat. No.: B1312758
CAS No.: 770746-47-9
M. Wt: 140.14 g/mol
InChI Key: FIRMRKTYBGULCU-IUYQGCFVSA-N
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Description

(1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione group to diols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of diols and other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane
  • (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
  • (1R,6S)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane

Uniqueness

Compared to similar compounds, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRMRKTYBGULCU-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461149
Record name GD-0711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770746-47-9
Record name GD-0711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the structure of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione in photolyase research?

A1: (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione serves as a model compound for understanding a key intermediate in the mechanism of the DNA repair enzyme, (6-4) photoproduct photolyase []. This enzyme specifically targets and repairs a type of DNA damage induced by UV light known as the (6-4) photoproduct. The compound's structure, particularly the dihedral angle between the two oxetane ring hydrogen atoms (143.5°), reveals that the bulky phenyl ring adopts an exo position relative to the pyrimidine ring []. This structural information provides insights into the spatial arrangement of molecules within the enzyme's active site and contributes to our understanding of the DNA repair mechanism.

Q2: Have any analogs of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione been investigated for biological activity?

A2: Yes, researchers have synthesized and investigated a series of novel uracil analogs, including 2,4-dibenzyl-6-fluoro-7,7,8,8-tetramethyl-cis-2,4-diazabicyclo-[4.2.0]octane-3,5-dione (TI-66) []. This particular analog demonstrated potent effects on human myeloid leukemia HL-60 cells, effectively inhibiting their growth and inducing differentiation into cells of the myelomonocytic lineage []. This finding suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential therapeutic applications.

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